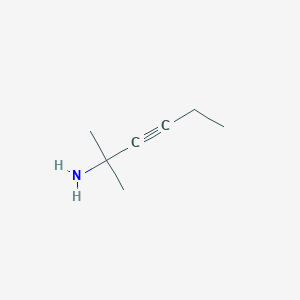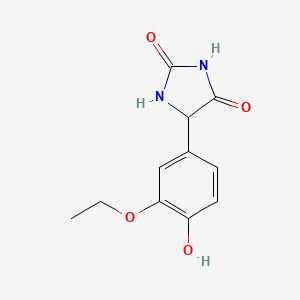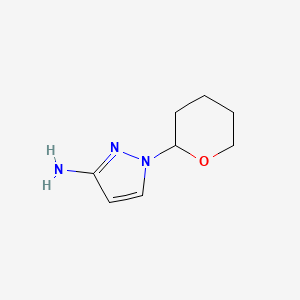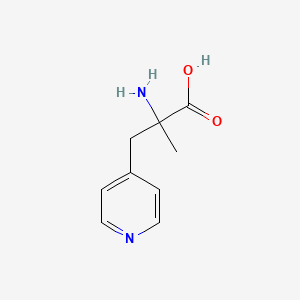
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group on the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with butyl acrylate, followed by hydrolysis and decarboxylation . Another method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of coordination polymers and as a chelating agent for rare-earth ions.
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-Amino-3-(pyridin-3-yl)propanoic acid: Pyridine ring attached at the 3-position.
3-(pyridin-2-ylamino)propanoic acid: Contains a pyridin-2-ylamino group instead of a pyridin-4-yl group.
Uniqueness
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of a methyl group on the alpha carbon, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-amino-2-methyl-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13)6-7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
FYXUEVYRXPRJQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=NC=C1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



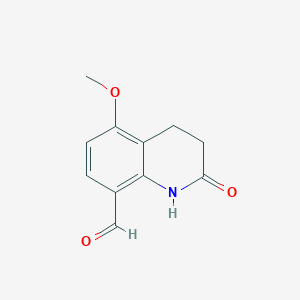
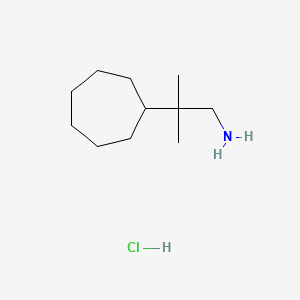
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
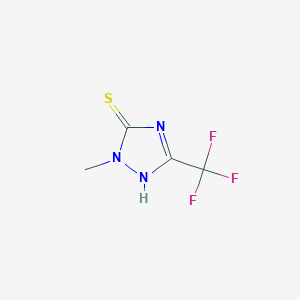
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)
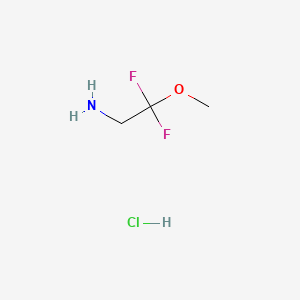
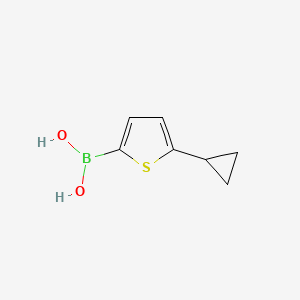

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
